2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
Overview
Description
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O2 and a molecular weight of 255.53 g/mol . It is characterized by the presence of a trichloromethyl group and a methoxyphenyl group attached to an ethanol backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxybenzaldehyde with trichloromethyl carbinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of acetonitrile or ethanol as solvents and acid catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone .
Reduction: Reduction reactions can convert the compound into 1-(4-methoxyphenyl)ethanol .
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as or for oxidation reactions.
Reducing agents: Such as or for reduction reactions.
Nucleophiles: Such as or for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution .
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanone: from oxidation.
1-(4-Methoxyphenyl)ethanol: from reduction.
Scientific Research Applications
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol
- 2,2,2-Trichloro-1-(4-methylphenyl)ethanol
- 2,2,2-Trichloro-1-(4-nitrophenyl)ethanol
Uniqueness
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group , which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in organic synthesis and biological studies compared to its analogs with different substituents .
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIPRIVNVYSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931845 | |
Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-31-6 | |
Record name | Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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